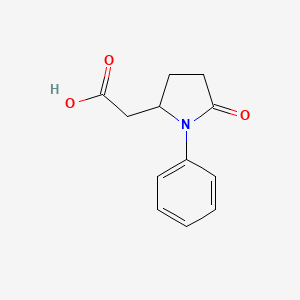

2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid

Description

Historical Context and Discovery

The development of pyrrolidinone chemistry traces back to fundamental discoveries in nitrogen heterocycle research, where five-membered ring systems emerged as privileged scaffolds in medicinal chemistry. The pyrrolidine ring system has garnered considerable attention from medicinal chemists due to its unique three-dimensional characteristics and the possibility to efficiently explore pharmacophore space through sp³-hybridization. Historical investigations into pyrrolidine derivatives began with recognition that these saturated scaffolds offer distinct advantages over their aromatic counterparts, particularly in terms of stereochemical diversity and biological activity profiles.

The specific structural class containing 2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid represents an evolution in understanding how substitution patterns on the pyrrolidinone core influence chemical and biological properties. Early research demonstrated that γ-lactam skeletons serve as components of many biologically active molecules, both natural and synthetic, including approved pharmaceutical agents. The development of synthetic methodologies for accessing diversely substituted pyrrolidinones has been driven by recognition of their therapeutic potential, particularly in contexts where traditional aromatic systems proved inadequate.

Research into phenyl-substituted pyrrolidinones gained momentum as scientists recognized the importance of aryl substitution patterns in modulating biological activity. The positioning of phenyl groups at different locations on the pyrrolidinone ring has been systematically investigated, with compounds bearing phenyl substituents at various positions demonstrating distinct pharmacological profiles. This systematic exploration led to increased interest in compounds such as 2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid, where the combination of N-phenyl substitution and carboxylic acid functionality creates unique opportunities for molecular recognition and biological interaction.

Classification within Pyrrolidinone Chemistry

2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid belongs to the broader classification of pyrrolidin-2-ones, which constitute one of the most extensively studied subclasses within pyrrolidine chemistry. These compounds are characterized by the presence of a carbonyl group at the 2-position of the five-membered ring, creating a γ-lactam functionality that serves as a key pharmacophore in numerous therapeutic agents. The pyrrolidin-2-one scaffold provides structural rigidity while maintaining sufficient conformational flexibility to accommodate diverse biological targets.

Within the pyrrolidin-2-one family, compounds bearing N-aryl substituents represent a particularly important subclass due to their enhanced biological activity profiles. The presence of a phenyl group at the nitrogen position, as observed in 2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid, places this compound within the category of N-phenylpyrrolidin-2-ones. This structural feature has been associated with improved binding affinity to various biological targets and enhanced metabolic stability compared to unsubstituted analogs.

The additional presence of an acetic acid substituent at the 2-position creates a unique bifunctional molecule that combines the γ-lactam pharmacophore with carboxylic acid functionality. This dual functionality classifies the compound as both a pyrrolidinone derivative and an acetic acid analog, creating opportunities for diverse biological interactions through multiple binding modes. Such bifunctional compounds have gained increasing attention in medicinal chemistry due to their ability to simultaneously engage multiple molecular targets or binding sites within a single target protein.

The therapeutic potential of pyrrolidine and pyrrolidine analogs encompasses diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antimycobacterial properties. Compounds within this classification have demonstrated significant promise across multiple therapeutic areas, with pyrrolidine scaffolds appearing in numerous approved pharmaceutical agents and investigational compounds.

Structural Characteristics and Nomenclature

The molecular structure of 2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid can be systematically analyzed through examination of its key structural components and their spatial relationships. The core pyrrolidinone ring adopts a non-planar conformation due to the saturated nature of the five-membered ring, a phenomenon that contributes to the three-dimensional coverage described as "pseudorotation". This conformational flexibility represents a significant advantage over planar aromatic systems, as it allows the molecule to adopt multiple low-energy conformations that may be optimal for different biological targets.

The compound's nomenclature follows International Union of Pure and Applied Chemistry conventions for heterocyclic systems, where the pyrrolidin-2-one core provides the parent structure. The systematic name reflects the substitution pattern: the oxo group at position 5 indicates an additional carbonyl functionality beyond the characteristic γ-lactam carbonyl at position 2, while the phenyl group at position 1 (the nitrogen atom) and the acetic acid moiety at position 2 complete the substitution pattern. This naming system provides unambiguous identification of the compound's structural features and facilitates clear communication within the scientific literature.

The stereochemistry of 2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid presents important considerations for its biological activity profile. The presence of substitution at the 2-position creates a stereogenic center, potentially yielding enantiomeric forms with distinct biological properties. The spatial orientation of substituents around the pyrrolidine ring significantly influences binding interactions with enantioselective proteins, often resulting in dramatically different biological profiles between stereoisomers.

Table 1: Structural Parameters of 2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₃ |

| Ring System | Five-membered pyrrolidin-2-one |

| Functional Groups | γ-lactam, carboxylic acid, ketone |

| Stereogenic Centers | Position 2 (acetic acid substitution) |

| Conformational Features | Non-planar ring with pseudorotation |

| Substitution Pattern | N-phenyl, 2-acetic acid, 5-oxo |

Significance in Heterocyclic Chemistry Research

The significance of 2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid within heterocyclic chemistry research stems from its representation of key structural principles that govern the design and optimization of bioactive nitrogen heterocycles. Pyrrolidine derivatives have emerged as versatile scaffolds for novel bioactive compounds due to their unique combination of structural rigidity and conformational flexibility. The five-membered ring system provides sufficient constraint to preorganize substituents for optimal target binding while maintaining adequate flexibility to accommodate induced-fit binding mechanisms.

Research into pyrrolidinone chemistry has revealed that the saturated nature of the pyrrolidine ring offers distinct advantages over aromatic heterocycles in certain therapeutic contexts. The sp³-hybridization of ring carbons enables more efficient exploration of three-dimensional chemical space, potentially accessing binding modes that are inaccessible to planar aromatic systems. This three-dimensional character has proven particularly valuable in the design of compounds targeting protein-protein interactions and other challenging biological targets.

The compound's structural features contribute to fundamental understanding of structure-activity relationships within the pyrrolidinone class. The combination of N-phenyl substitution, γ-lactam functionality, and carboxylic acid substituent creates a complex molecule capable of multiple binding interactions with biological targets. Studies of related compounds have demonstrated that such multifunctional pyrrolidinones can simultaneously engage hydrophobic binding pockets (through the phenyl group), hydrogen-bonding networks (through the lactam and carboxylic acid groups), and electrostatic interactions (through the ionizable carboxylic acid functionality).

The research significance extends to synthetic methodology development, where pyrrolidinone systems serve as important targets for evaluating new synthetic transformations. The synthesis of substituted pyrrolidin-2-ones has driven innovations in cyclization reactions, stereoselective synthesis, and functionalization chemistry. Methods for constructing the pyrrolidinone core from various precursors have been extensively investigated, including cyclizations from acyclic precursors, ring-closing reactions, and multicomponent coupling processes.

Table 2: Research Applications of Pyrrolidinone Chemistry

The continued investigation of compounds such as 2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid contributes to advancing fundamental understanding of how molecular structure influences biological activity within the pyrrolidinone class. These studies provide crucial insights for the rational design of next-generation therapeutic agents and the development of improved synthetic methodologies for accessing complex nitrogen-containing heterocycles.

Properties

IUPAC Name |

2-(5-oxo-1-phenylpyrrolidin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-7-6-10(8-12(15)16)13(11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJITILATBGICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Aldehyde-Ketoacid Condensation (Patent WO2005028435A1)

This method involves reacting an aldehyde (V) with a ketoacid (VI) in the presence of morpholine as a base, followed by acidic hydrolysis:

- Key steps :

- Cyclization : Conducted at 30–60°C under hydrogen pressure (0.2–5 bar) for ≥20 hours.

- Purification : Extraction with diisopropyl ether, followed by azeotropic distillation.

- Yield : 90.8% (as brown oil) after three heptane washes and solvent switching to isopropyl acetate.

Example :

| Reactant | Conditions | Product Purity | Yield |

|---|---|---|---|

| 5-Hydroxy-4-n-propyl-furan-2-one | H₂ (0.2–0.5 bar), 40°C, 20 hrs | Brown oil | 90.8% |

Multi-Step Synthesis from Itaconic Acid (Molecules, 2012)

A five-step route converts itaconic acid (11) into the target compound via:

- Masamune-Claisen condensation with 1,1'-carbonyldiimidazole (CDI) to form β-keto ester (13) .

- Enaminone formation using DMFDMA in refluxing toluene.

- Cyclization with acetamidine (15) to yield pyrimidine carboxylate intermediates (16) .

Organometallic Alkylation (RU2629117C1)

This patent describes alkylation using trimethyl bromosilane and methyl bromoacetate:

Comparison with alternative methods :

| Method | Reagents | Yield |

|---|---|---|

| Trimethyl bromosilane | Toluene, triethylamine | 44% |

| Hexamethyldisilazane | HCl catalyst | 48% |

Cyclization of 4-Aminobutyric Acid Derivatives

A modified approach uses chloroacetonitrile as an alkylating agent:

Challenges and Optimizations

- Polar N-substituents : Failed isolation of β-keto esters with polar groups necessitated alternative routes (e.g., hydrogenolytic deprotection).

- Solvent selection : Azeotropic distillation with isopropyl acetate improves purity by removing residual water.

Summary of Key Findings

| Method | Advantages | Limitations |

|---|---|---|

| Aldehyde-ketoacid route | High yield (90.8%) | Requires H₂ pressure |

| Itaconic acid pathway | Scalable for parallel synthesis | Lower yield (50%) |

| Organometallic alkylation | Versatile for substitutions | Complex purification |

Chemical Reactions Analysis

Types of Reactions

2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

Substitution: The phenyl group or other substituents on the pyrrolidine ring can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Neuroprotective Effects

Recent studies have indicated that 2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid exhibits neuroprotective properties, particularly in models of ischemic brain injury. In a study involving rat models, the compound was shown to significantly reduce neurological deficits and improve behavioral outcomes following induced ischemia. The compound's ability to cross the blood-brain barrier was confirmed, enhancing its potential as a therapeutic agent for cognitive impairments related to ischemic events .

Case Study: Ischemic Brain Injury

In a controlled experiment, rats subjected to middle cerebral artery occlusion (MCAO) were treated with the compound. Behavioral assessments indicated that treated animals exhibited improved locomotor activity and reduced anxiety compared to control groups. The compound demonstrated a statistically significant increase in total locomotor activity and a decrease in immobility time during open field tests .

Cognitive Enhancement

The compound has also been investigated for its effects on cognitive function. In vitro studies have suggested that it may enhance synaptic plasticity and improve memory retention by modulating glutamatergic neurotransmission. This mechanism is crucial as dysfunction in glutamatergic pathways is associated with various cognitive disorders, including Alzheimer's disease and other forms of dementia .

Behavioral Assessments

Behavioral tests such as the Morris water maze and novel object recognition have been employed to evaluate cognitive enhancements in animal models. Results indicated that animals treated with 2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid performed significantly better than untreated controls, suggesting potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .

Potential Therapeutic Applications

Given its neuroprotective and cognitive-enhancing properties, 2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid holds promise for several therapeutic applications:

- Treatment of Ischemic Stroke : The compound's ability to mitigate neurological deficits post-stroke suggests it could be developed as a treatment option for acute ischemic events.

- Cognitive Disorders : Its effects on synaptic plasticity position it as a candidate for managing conditions like Alzheimer's disease, where cognitive decline is prevalent.

Comparative Analysis of Related Compounds

To further understand the therapeutic potential of 2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid, it is beneficial to compare it with related compounds known for similar activities:

Mechanism of Action

The mechanism of action of 2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biological pathways, depending on its structure and the target it interacts with.

Comparison with Similar Compounds

2-Oxo-1-pyrrolidineacetic Acid (CAS 53934-76-2)

This compound shares the pyrrolidinone core and acetic acid substituent but lacks the phenyl group at the 1-position. Safety data indicate skin/eye irritation and respiratory toxicity, with molecular formula C₆H₉NO₃ and molecular weight 143.14 g/mol . Its simpler structure may limit target specificity compared to the phenyl-substituted analogue.

2-[3-Acetyl-2-(4-Fluorophenyl)-4-hydroxy-5-oxo-2H-pyrrol-1-yl]acetic Acid

This derivative features a 4-fluorophenyl group, acetyl, and hydroxyl substituents on the pyrrolidinone ring. The hydroxyl group increases polarity, possibly improving solubility . Such modifications are common in drug design to optimize pharmacokinetics.

Thiazolidinone and Rhodanine Derivatives

2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic Acid Monohydrate

This compound replaces the pyrrolidinone ring with a thiazolidinone core containing a thioxo group. The sulfur atom contributes to distinct electronic properties and metal-binding capabilities, which are advantageous in antiphlogistic or antiviral applications . Its crystal structure (orthorhombic system, space group P2₁2₁2₁) shows intermolecular hydrogen bonding, influencing solid-state stability .

[(5Z)-4-Oxo-5-(3-Pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetic Acid

The addition of a pyridinylmethylene group introduces aromaticity and basicity, enabling π-π stacking and coordination with metal ions. Such features are critical in designing inhibitors for metalloenzymes . Compared to the target compound, this derivative’s thiazolidinone-thioxo system may enhance redox activity and selectivity for specific biological targets.

Indole and Pyrazole Derivatives

2-(5-Chloro-2-oxo-3,3-diphenylindol-1-yl)acetic Acid

This indole-based analogue includes a chloro substituent and diphenyl groups, increasing steric hindrance and hydrophobicity. The indole core’s planar structure may facilitate intercalation into DNA or protein binding sites, relevant in anticancer applications . However, the absence of a pyrrolidinone ring limits direct structural comparability.

2-[5-Oxo-1-(Pyridin-2-yl)-2,5-dihydro-1H-pyrazol-3-yl]acetic Acid

The pyrazole ring introduces a six-membered conjugated system, differing from the saturated pyrrolidinone. The pyridinyl group enhances solubility in aqueous environments and may improve CNS penetration . This compound’s molecular formula (C₁₀H₉N₃O₃) and lower molecular weight (219.20 g/mol) suggest distinct metabolic pathways compared to the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid is a compound with the molecular formula C12H13NO3, featuring a pyrrolidine ring and a phenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid and its derivatives. In vitro experiments using A549 human lung adenocarcinoma cells revealed that certain derivatives exhibit significant cytotoxic effects. For instance, compounds with free amino groups demonstrated enhanced anticancer activity, which was structure-dependent. The most active compounds reduced cell viability significantly compared to controls, including standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Selected Derivatives

| Compound | IC50 (µM) | Cell Line | Notes |

|---|---|---|---|

| Compound 15 | 66 | A549 | More potent than control |

| Compound 20 | 45 | A549 | High activity with low toxicity |

| Cisplatin | 50 | A549 | Standard chemotherapy reference |

Antimicrobial Activity

The compound also exhibits antimicrobial properties , particularly against multidrug-resistant strains of Staphylococcus aureus and other pathogens. Screening tests showed that several derivatives were effective against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Table 2: Antimicrobial Efficacy Against Pathogens

| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Compound 21 | 8 µg/mL |

| Klebsiella pneumoniae | Compound 18 | 16 µg/mL |

| Escherichia coli | Compound 19 | 32 µg/mL |

The mechanism of action for 2-(5-Oxo-1-phenylpyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The structural components—particularly the pyrrolidine ring—enhance its binding affinity to biological targets, which may include inhibition of key metabolic pathways involved in cancer cell proliferation and bacterial survival .

Study on Anticancer Properties

In a detailed study on the anticancer effects of various derivatives, researchers utilized an MTT assay to evaluate cell viability post-treatment. The study found that compounds containing specific structural modifications, such as free amino groups, exhibited superior anticancer activity while maintaining lower toxicity to non-cancerous cells. This highlights the potential for developing targeted therapies that minimize side effects associated with conventional cancer treatments .

Study on Antimicrobial Resistance

Another significant research effort focused on the antimicrobial efficacy of these compounds against resistant strains. The study demonstrated that certain derivatives not only inhibited growth but also showed potential for overcoming resistance mechanisms in clinically significant pathogens. This finding is crucial in the ongoing battle against antibiotic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.